molecular formula C10H23O3P B14304111 Diethyl hexyl phosphite CAS No. 123865-64-5

Diethyl hexyl phosphite

Cat. No.: B14304111
CAS No.: 123865-64-5
M. Wt: 222.26 g/mol
InChI Key: BTSGBVKFEJMBGW-UHFFFAOYSA-N
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Description

Diethyl hexyl phosphite is an organophosphorus compound with the molecular formula C10H23O4P. It is a colorless liquid that is used as a reagent in organic synthesis and as an additive in various industrial applications. The compound is known for its high reactivity due to the presence of the phosphite group, which makes it a valuable intermediate in the production of other organophosphorus compounds.

Preparation Methods

Diethyl hexyl phosphite can be synthesized through several methods. One common synthetic route involves the reaction of phosphorus trichloride with ethanol and hexanol. The reaction proceeds as follows: [ \text{PCl}_3 + 2 \text{C}_2\text{H}_5\text{OH} + \text{C}6\text{H}{13}\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + 3 \text{HCl} ] This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.

In industrial production, this compound is often produced by the reaction of phosphorus trichloride with a mixture of ethanol and hexanol in the presence of a base such as pyridine. The base helps to neutralize the hydrochloric acid formed during the reaction, thereby driving the reaction to completion.

Chemical Reactions Analysis

Diethyl hexyl phosphite undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some of the common reactions are:

  • Oxidation: : this compound can be oxidized to diethyl hexyl phosphate using oxidizing agents such as hydrogen peroxide or oxygen. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{H}_2\text{O}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P}(\text{O}) + \text{H}_2\text{O} ]

  • Reduction: : this compound can be reduced to the corresponding phosphine using reducing agents such as lithium aluminum hydride. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{LiAlH}_4 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{PH} + \text{LiAlH}_3\text{O} ]

  • Substitution: : this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines and alcohols. [ (\text{C}_2\text{H}_5\text{O})(\text{C}6\text{H}{13}\text{O})\text{P} + \text{RNH}_2 \rightarrow (\text{C}_2\text{H}_5\text{O})(\text{RNH})\text{P} + \text{C}6\text{H}{13}\text{OH} ]

Scientific Research Applications

Diethyl hexyl phosphite has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

  • Chemistry: : In organic synthesis, this compound is used as a reagent for the preparation of various organophosphorus compounds. It is also used as a ligand in coordination chemistry and as a catalyst in certain reactions.

  • Biology: : this compound is used in the synthesis of biologically active phosphonates and phosphinates, which have applications in enzyme inhibition and as potential therapeutic agents.

  • Medicine: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems. Its ability to form stable complexes with metal ions makes it useful in radiopharmaceuticals.

  • Industry: : this compound is used as an additive in lubricants, plasticizers, and flame retardants. It is also used as a stabilizer in the production of polymers and as an antioxidant in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl hexyl phosphite involves its ability to act as a nucleophile due to the presence of the phosphite group. The compound can donate electrons to electrophilic centers, thereby participating in various chemical reactions. In biological systems, this compound can inhibit enzymes by binding to their active sites and blocking substrate access. The compound can also form complexes with metal ions, which can affect the activity of metalloenzymes and other metalloproteins.

Comparison with Similar Compounds

Diethyl hexyl phosphite can be compared with other similar organophosphorus compounds such as diethyl phosphite and di(2-ethylhexyl) phosphoric acid. While all these compounds contain the phosphite or phosphate group, they differ in their alkyl substituents and reactivity.

  • Diethyl phosphite: : This compound has two ethyl groups attached to the phosphorus atom and is less bulky compared to this compound. It is commonly used as a reagent in organic synthesis and as a flame retardant.

  • Di(2-ethylhexyl) phosphoric acid: : This compound has two 2-ethylhexyl groups attached to the phosphorus atom and is used as an extractant for metal ions in hydrometallurgical processes. It is also used as a plasticizer and a flame retardant.

This compound is unique in its combination of ethyl and hexyl groups, which provides a balance of reactivity and steric hindrance, making it a versatile reagent in various applications.

Properties

CAS No.

123865-64-5

Molecular Formula

C10H23O3P

Molecular Weight

222.26 g/mol

IUPAC Name

diethyl hexyl phosphite

InChI

InChI=1S/C10H23O3P/c1-4-7-8-9-10-13-14(11-5-2)12-6-3/h4-10H2,1-3H3

InChI Key

BTSGBVKFEJMBGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOP(OCC)OCC

Origin of Product

United States

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